(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide: is an organic compound characterized by its unique structural features, including a chloro-nitrophenyl group and a methoxyphenyl group
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-13-4-2-3-12(10-13)18-16(20)8-6-11-5-7-14(17)15(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECBXTZUILMSE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzaldehyde and 3-methoxyaniline.
Condensation Reaction: The key step involves a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3-methoxyaniline in the presence of a suitable base, such as sodium hydroxide, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups at the chloro position.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine:
Drug Development: The compound’s structural motifs make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide: Lacks the nitro group, resulting in different reactivity and biological activity.
(2E)-3-(4-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide:
(2E)-3-(4-chloro-3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, altering its interaction with molecular targets.
Uniqueness: The presence of both chloro and nitro groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methoxyphenyl)prop-2-enamide imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds. The methoxy group further enhances its potential for specific interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
